

# GNE-495: A Technical Guide to Kinase Selectivity and Off-Target Profiles

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | GNE-495 |           |
| Cat. No.:            | B607687 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **GNE-495**, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The document details its kinase selectivity profile, known off-target effects, and the experimental methodologies used for its characterization.

## **Executive Summary**

**GNE-495** is a small molecule inhibitor designed for high potency against MAP4K4, a key regulator in various cellular processes, including angiogenesis, inflammation, and stress signaling.[1][2] A critical feature of **GNE-495**'s design is its limited penetration of the central nervous system (CNS), aiming to minimize the potential for neurological off-target effects observed with earlier MAP4K4 inhibitors.[1] While demonstrating high selectivity, **GNE-495** also potently inhibits the closely related kinases MINK1 (Misshapen Like Kinase 1) and TNIK (TRAF2 and NCK Interacting Kinase), owing to the high degree of homology in their ATP-binding domains.[1] This guide synthesizes the available quantitative data, experimental protocols, and pathway information to serve as a comprehensive resource for researchers.

## **Kinase Selectivity and Potency**

**GNE-495** is a highly potent, ATP-competitive inhibitor of MAP4K4. Its primary mechanism of action involves binding to the ATP pocket of the kinase, thereby preventing the phosphorylation



of downstream substrates. The compound was developed through a structure-based design effort to ensure high potency and good pharmacokinetic properties.[1][2]

#### **Quantitative Kinase Inhibition Data**

The inhibitory activity of **GNE-495** has been quantified against its primary target and known off-targets. While broad kinome scan data against a comprehensive panel of kinases is not publicly available, the compound is consistently described as having "excellent kinase selectivity".[1]

| Target Kinase | Assay Type     | IC50 (nM)        | Notes                                                                                                                                                             |
|---------------|----------------|------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| MAP4K4        | Biochemical    | 3.7[3][4]        | Primary target of GNE-495.                                                                                                                                        |
| TNIK          | Biochemical    | ~2-4 (estimated) | IC50 is expected to be nearly identical to MAP4K4 due to 100% sequence identity in the kinase domain. A specific IC50 value has not been published.[5]            |
| MINK1         | Biochemical    | ~2-4 (estimated) | IC50 is expected to be nearly identical to MAP4K4 due to high kinase domain homology.[1]                                                                          |
| p-c-Jun       | Cellular Assay | 47.6             | EC50 for inhibition of c-Jun phosphorylation in dorsal root ganglion neurons following NGF withdrawal, indicating potent target engagement in a cellular context. |



#### **Off-Target Effects and Profile**

A key aspect of the development of **GNE-495** was the strategic effort to mitigate off-target effects, particularly within the CNS.

#### **Known Off-Target Activities**

The most significant off-target activities of **GNE-495** are against MINK1 and TNIK. These kinases are the closest homologs to MAP4K4, sharing nearly identical kinase domains.[1] Therefore, **GNE-495** is best described as a potent inhibitor of the MAP4K4/MINK1/TNIK subfamily. This co-inhibition is an important consideration for researchers when interpreting phenotypic data.

#### **CNS Penetration**

Predecessor compounds to **GNE-495** exhibited significant brain penetration, which was hypothesized to contribute to toxicity during long-term administration. Consequently, **GNE-495** was specifically optimized to reduce its ability to cross the blood-brain barrier.[1] This design strategy resulted in a compound with high exposure in peripheral tissues but minimal presence in the brain, thereby reducing the risk of CNS-related off-target toxicity.[1]

### **Signaling Pathway**

MAP4K4, along with MINK1 and TNIK, functions as an upstream regulator in the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated in response to cellular stress. These kinases can phosphorylate and activate downstream kinases, leading to a signaling cascade that culminates in the phosphorylation of the transcription factor c-Jun. **GNE-495** blocks this pathway by inhibiting MAP4K4/MINK1/TNIK, preventing the activation of the downstream MAP3 kinase DLK (Dual Leucine Zipper Kinase) and subsequent phosphorylation of JNK and c-Jun.[5]





Click to download full resolution via product page

MAP4K4 Signaling Pathway and **GNE-495** Point of Inhibition.



#### **Experimental Protocols**

The characterization of **GNE-495**'s selectivity and off-target profile relies on a suite of biochemical, cellular, and in vivo assays.

#### **Biochemical Kinase Inhibition Assay (General Protocol)**

Biochemical assays are used to determine the direct inhibitory effect of **GNE-495** on purified kinase enzymes, allowing for the calculation of IC50 values.

- Reagents: Purified recombinant human kinase (e.g., MAP4K4, TNIK), appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ or LanthaScreen™).
- Procedure: a. A serial dilution of GNE-495 in DMSO is prepared. b. The kinase, substrate, and GNE-495 are combined in a microplate well and incubated briefly. c. The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature. d. A detection reagent is added to stop the reaction and measure the product (ADP) or the remaining ATP. For ADP-Glo, luminescence is proportional to kinase activity. e. Data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a potent broad-spectrum inhibitor or no enzyme). f. IC50 curves are generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

#### **Cellular Assay for JNK Pathway Inhibition**

This assay measures the ability of **GNE-495** to inhibit MAP4K4 signaling within a cellular context.

- Cell Line: Dorsal root ganglion (DRG) neurons or other relevant cell lines.
- Procedure: a. Cells are cultured and then stressed to activate the JNK pathway (e.g., by
  Nerve Growth Factor (NGF) withdrawal). b. Cells are treated with varying concentrations of
  GNE-495 for a specified period. c. Following treatment, cells are lysed, and protein extracts
  are collected. d. Western blotting is performed using antibodies specific for phosphorylated
  c-Jun (p-c-Jun) and total c-Jun. e. The ratio of p-c-Jun to total c-Jun is quantified to
  determine the extent of pathway inhibition.

### In Vivo Neonatal Mouse Retinal Angiogenesis Model



This model is used to assess the in vivo efficacy and anti-angiogenic effects of GNE-495.

- Animal Model: Neonatal mouse pups (e.g., postnatal day 3-5).
- Procedure: a. GNE-495 is administered to neonatal pups via intraperitoneal (IP) injection at specified doses (e.g., 25 and 50 mg/kg).[6] b. At a defined time point post-injection (e.g., 24-48 hours), the pups are euthanized. c. The eyes are enucleated and fixed in 4% paraformaldehyde. d. The retinas are carefully dissected. e. Whole-mount immunofluorescent staining is performed using an endothelial cell marker (e.g., isolectin B4) to visualize the retinal vasculature. f. Retinas are imaged using confocal microscopy, and key angiogenic parameters, such as vascular outgrowth distance and vessel morphology, are quantified and compared between vehicle- and GNE-495-treated groups.

#### Standard Experimental and Analysis Workflow

The discovery and characterization of a kinase inhibitor like **GNE-495** follows a logical progression from initial screening to in-depth biological validation.





Click to download full resolution via product page

Workflow for Kinase Inhibitor Characterization.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [GNE-495: A Technical Guide to Kinase Selectivity and Off-Target Profiles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607687#gne-495-off-target-effects-and-kinase-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com